Formulating high-SPF sunscreens with Avobenzone often causes crystallization and nozzle clogging. Homosalate is a dual-function liquid UVB filter and solvent.
Homosalate (CAS 118-56-9) is a highly lipophilic, liquid salicylate ester primarily utilized as an organic UVB filter and a critical lipid-phase solubilizer in dermatological and cosmetic formulations [1]. With a peak UV absorption at 306 nm, it functions as a foundational ingredient in broad-spectrum photoprotection systems [2]. Beyond its direct UVB-absorbing properties, its liquid state at room temperature and exceptional solvent capacity make it an indispensable procurement choice for dissolving crystalline, hard-to-formulate UV filters such as Avobenzone, ensuring formulation stability and preventing active ingredient precipitation[3].
Substituting Homosalate with alternative UVB filters often disrupts the delicate solubility equilibrium of the lipid phase in complex emulsions[1]. While solid UVB filters might offer higher molar extinction coefficients, they lack Homosalate's dual functionality as both an active photoprotectant and a primary solvent [2]. Replacing it with standard cosmetic emollients (e.g., C12-15 alkyl benzoate) to dissolve crystalline filters significantly lowers the maximum achievable concentration of the solid actives, risking precipitation during storage [3]. Furthermore, substituting it with water-soluble filters like Ensulizole drastically compromises the formulation's substantivity and water resistance, failing the performance requirements of sport and outdoor product lines [4].
Homosalate acts as a highly effective solvent for crystalline UV filters, achieving approximately 19% w/w solubility for Avobenzone [1]. While standard cosmetic emollients like C12-15 Alkyl Benzoate max out at 14-16% solubility, Homosalate provides a dual-action benefit by contributing to the SPF while maintaining the solid UVA filter in solution [2].
| Evidence Dimension | Avobenzone Solubility Limit |
| Target Compound Data | Homosalate (~19% w/w solubility) |
| Comparator Or Baseline | C12-15 Alkyl Benzoate (~14-16% w/w solubility) |
| Quantified Difference | 18-35% higher solubility capacity than standard benzoate emollients. |
| Conditions | Room temperature lipid-phase dissolution. |
Enables the formulation of high-SPF, broad-spectrum sunscreens without the risk of Avobenzone crystallization or formulation grittiness.
While Octisalate is a closely related salicylate that dissolves ~21% Avobenzone, US FDA regulations cap Octisalate at 5% w/w in formulations, whereas Homosalate is permitted up to 15% w/w [1]. Consequently, Homosalate can provide a total absolute solvent reservoir that is three times larger than Octisalate, allowing formulators to dissolve significantly higher total masses of crystalline actives per 100g of product [2].
| Evidence Dimension | Maximum Regulatory Solvent Contribution |
| Target Compound Data | Homosalate (Up to 15% w/w formulation allowance) |
| Comparator Or Baseline | Octisalate (Capped at 5% w/w formulation allowance) |
| Quantified Difference | 3x higher absolute formulation allowance, yielding a massively expanded lipid solvent phase. |
| Conditions | Commercial sunscreen formulation under US FDA monographs. |
Dictates the procurement choice when formulators need a massive lipid-phase solvent reservoir to achieve SPF 50+ ratings without exceeding regulatory caps on individual ingredients.
Homosalate exhibits minimal solvatochromic shift, maintaining its peak UVB absorption at approximately 306 nm across at least 13 different solvent polarities [1]. In contrast, many other organic UV filters experience significant red or blue shifts when moved between polar and non-polar excipients, which can alter the effective protection spectrum of the final product [2].
| Evidence Dimension | Peak Absorption Wavelength Shift |
| Target Compound Data | Homosalate (Minimal shift, stable at ~306 nm) |
| Comparator Or Baseline | Highly solvatochromic organic UV filters (Significant nm shifts) |
| Quantified Difference | Near-zero nm shift across 13 solvent environments. |
| Conditions | Spectroscopic analysis across varying dielectric constants. |
Guarantees predictable UVB protection profiles regardless of the specific emulsion system or polar/non-polar excipient blend used in the final product.
Homosalate is characterized by extreme lipophilicity, with a Log P value of approximately 5.94, making it completely insoluble in water[1]. When compared to water-soluble UVB filters like Ensulizole, Homosalate provides significantly higher substantivity on the skin, retaining its protective film even after prolonged exposure to water or perspiration [2].
| Evidence Dimension | Water Solubility and Substantivity (Log P) |
| Target Compound Data | Homosalate (Log P ~ 5.94, water-insoluble) |
| Comparator Or Baseline | Ensulizole (Water-soluble) |
| Quantified Difference | Orders of magnitude higher lipophilicity, driving extreme water resistance. |
| Conditions | Aqueous wash-off and perspiration resistance assays. |
Essential for procuring active ingredients for water-resistant and sport sunscreen lines where wash-off resistance is a critical performance metric.
Homosalate is a critical choice for the lipid phase of high-SPF sunscreens that rely on Avobenzone for UVA protection. Its high regulatory allowance (up to 15%) and 19% Avobenzone solubility capacity prevent crystallization and ensure uniform UV filter distribution [1].
Due to its extreme lipophilicity (Log P ~ 5.94), Homosalate is highly substantive to the stratum corneum. It is a primary UVB filter for outdoor, sport, and beach formulations where resistance to sweat and water immersion is a strict requirement [2].
In aerosolized or pump-spray sunscreens, solid UV filters can easily clog nozzles if they precipitate. Homosalate's liquid state and high solvent capacity maintain the active ingredients in a completely clear, homogeneous solution, ensuring reliable spray patterns and preventing mechanical failure [3].
Irritant